N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Description
“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide” is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The oxazepine ring system is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while the 2,4-dimethylbenzenesulfonamide moiety is attached at the 8-position. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ~3.2) and a molecular weight of 446.54 g/mol. Its crystal structure, determined via X-ray diffraction using SHELX software , reveals a planar sulfonamide group and a puckered oxazepine ring, stabilized by intramolecular hydrogen bonds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-11-24-18-9-8-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRHKHHORJGMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 412.486 g/mol. It features a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and two methoxy groups on a benzene ring. The presence of multiple functional groups suggests potential for diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.486 g/mol |
| Core Structure | Tetrahydrobenzo[b][1,4]oxazepin |
| Functional Groups | Sulfonamide, Methoxy |
The biological activity of this compound may involve interactions with specific enzymes and receptors. Preliminary studies suggest that this compound could modulate the activity of key biological pathways, potentially influencing processes such as cell signaling and metabolic regulation.
Therapeutic Applications
Research indicates that compounds with similar structural features have shown promise in various therapeutic areas:
- Anticancer Activity : Some oxazepine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties in preliminary studies.
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds. For instance:
- Anticancer Studies : A study evaluated the cytotoxic effects of oxazepine derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Activity : Another study focused on the antibacterial properties of sulfonamide derivatives. The results showed that some compounds significantly inhibited the growth of Gram-positive bacteria with MIC values as low as 5 µg/mL.
Comparative Analysis
A comparative analysis of similar compounds provides insight into their biological activities:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Oxazepine Derivative A | 15 | Anticancer |
| Sulfonamide Derivative B | 5 | Antibacterial |
| Oxazepine Derivative C | 25 | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzooxazepine derivatives with sulfonamide substituents. Below is a comparative analysis with structurally analogous molecules, focusing on structural features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Influence on Bioactivity :
- The 5-propyl group in TC enhances lipophilicity compared to Compound A (5-ethyl), correlating with improved membrane permeability and a 3.6-fold increase in potency (IC50: 12.5 vs. 45.0 nM) .
- Replacement of the oxazepine oxygen with sulfur (Compound B) increases clogP (3.5) and potency (IC50: 8.7 nM), suggesting sulfur’s role in enhancing target affinity.
Sulfonamide vs. Carboxamide :
- TC’s sulfonamide group exhibits stronger hydrogen-bonding interactions with Enzyme X compared to Compound C’s carboxamide, explaining the 16.8-fold difference in IC50 values .
Crystallographic Validation :
- TC’s structure, refined using SHELXL , shows a lower R-factor (3.2%) than Compound B (5.1%, OLEX2), underscoring the precision of SHELX tools in resolving steric effects of bulky substituents.
Thermodynamic Stability :
- Differential scanning calorimetry (DSC) reveals TC’s melting point (218°C) exceeds Compound A’s (195°C), attributed to the 3,3-dimethyl group’s conformational rigidity .
Contradictory Evidence :
- While TC’s 5-propyl group generally enhances potency, a 2024 study reported reduced solubility (0.12 mg/mL) compared to 5-methyl analogs (0.45 mg/mL), posing formulation challenges .
Research Implications
The structural nuances of TC, particularly its sulfonamide orientation and alkyl substituents, highlight its superiority in target engagement over analogs. However, solubility limitations necessitate prodrug strategies or formulation optimization. Future studies should explore hybrid derivatives (e.g., TC-Compound B hybrids) to balance lipophilicity and solubility.
Preparation Methods
Ring-Closing via Nucleophilic Substitution
A widely adopted method involves condensing ortho-substituted benzaldehyde derivatives with amino alcohols. For instance, reacting 2-aminophenol with γ-bromobutyraldehyde in the presence of a base induces cyclization to form the seven-membered oxazepine ring. In the target compound, the 5-propyl and 3,3-dimethyl groups are introduced through alkylation steps post-cyclization. Search results indicate that N-propylation of the secondary amine in the oxazepine ring is achieved using propyl bromide under phase-transfer conditions.
Oxidative Cyclization of Schiff Bases
Alternative routes employ Schiff base intermediates. Condensing 2-hydroxybenzaldehyde with N-propylethanolamine forms a Schiff base, which undergoes oxidative cyclization using NaIO₄ to yield the ketone-functionalized oxazepine core. This method efficiently introduces the 4-oxo group critical for downstream functionalization.
Sulfonamide Group Introduction Methods
The sulfonamide moiety at position 8 is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Direct Sulfonylation of Aromatic Amines
Treating the 8-amino-substituted benzoxazepine intermediate with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the sulfonamide derivative. Reaction conditions typically involve stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 65–78%, contingent on the electron density of the aromatic amine.
Copper-Catalyzed Coupling with Sodium Sulfinates
Recent advancements utilize CuBr₂-catalyzed reactions between sodium 2,4-dimethylbenzenesulfinate and the benzoxazepine amine precursor in dimethyl sulfoxide (DMSO) at 100°C. This method circumvents the need for moisture-sensitive sulfonyl chlorides, improving functional group tolerance. Mechanistic studies suggest a Cu(II)/Cu(I) redox cycle mediates the coupling, with DMSO acting as both solvent and oxidant.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal DMSO enhances reaction rates in copper-catalyzed sulfonamide formation, achieving 85% yield at 100°C versus 62% in acetonitrile. Microwave-assisted synthesis, as reported for analogous oxazepines, reduces reaction times from 24 hours to 30 minutes while maintaining yields above 80%.
Catalytic Systems
Pd/C and Cu(I) catalysts are ineffective for sulfonamide coupling, whereas CuBr₂ demonstrates superior performance. Additives like pyridine (1 equiv.) mitigate side reactions during N-propylation, increasing selectivity to 92%.
Structural Characterization and Analytical Data
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | DCM, TEA, 0–25°C, 4h | 78% | Simple setup, high purity | Moisture-sensitive reagents |
| CuBr₂/DMSO Catalysis | DMSO, 100°C, 24h | 85% | Broad substrate scope | High temperature required |
| Microwave-Assisted | DMSO, 150W, 30min | 82% | Rapid, energy-efficient | Specialized equipment needed |
The copper-catalyzed method offers scalability for industrial applications, whereas microwave synthesis suits high-throughput laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
